molecular formula C21H28N4O3S B256404 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Número de catálogo B256404
Peso molecular: 416.5 g/mol
Clave InChI: BPHHPJBKYCEXIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for further research.

Mecanismo De Acción

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 works by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This pathway is activated in response to a variety of stimuli, including infection, injury, and stress, and plays a critical role in the body's response to these stimuli.
By inhibiting the NF-κB pathway, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This leads to a reduction in inflammation and an improvement in symptoms in inflammatory diseases.
In cancer cells, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to inhibit the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 reduces the growth and survival of cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has a number of biochemical and physiological effects that are relevant to its therapeutic applications. In addition to its anti-inflammatory, anticancer, and antiviral properties, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to have antioxidant effects, which may be relevant to its use in the treatment of oxidative stress-related diseases.
Furthermore, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to have neuroprotective effects, which may be relevant to its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to have cardioprotective effects, which may be relevant to its use in the treatment of cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has a number of advantages and limitations for use in lab experiments. One advantage is its high purity and stability, which makes it suitable for use in a variety of assays and experiments. In addition, its well-characterized mechanism of action and pharmacokinetics make it a useful tool for studying the NF-κB pathway and its role in disease.
However, one limitation of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 is its potential for off-target effects, which may complicate the interpretation of experimental results. Furthermore, its low solubility in aqueous solutions may limit its use in certain assays and experiments.

Direcciones Futuras

There are a number of future directions for research on 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the molecular mechanisms underlying its therapeutic effects, which may lead to the development of more targeted therapies.
Furthermore, there is a need for further research on the safety and toxicity of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082, particularly in the context of long-term use and combination therapy. Finally, there is a need for further research on the potential use of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 in the treatment of a wider range of diseases, including neurodegenerative and cardiovascular diseases.

Métodos De Síntesis

The synthesis of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 involves a multi-step process that begins with the reaction between 4-aminobenzenesulfonamide and 2-chloropyrimidine. The resulting intermediate is then reacted with cyclohexanecarboxylic acid to form the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This has led to its use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been shown to have anticancer properties by inhibiting the growth and survival of cancer cells. It has been studied in a variety of cancer types, including breast, prostate, and pancreatic cancer. Furthermore, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has also been found to have antiviral activity against a number of viruses, including HIV and hepatitis B.

Propiedades

Nombre del producto

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Fórmula molecular

C21H28N4O3S

Peso molecular

416.5 g/mol

Nombre IUPAC

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H28N4O3S/c1-2-3-5-16-6-8-17(9-7-16)20(26)24-18-10-12-19(13-11-18)29(27,28)25-21-22-14-4-15-23-21/h4,10-17H,2-3,5-9H2,1H3,(H,24,26)(H,22,23,25)

Clave InChI

BPHHPJBKYCEXIE-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

SMILES canónico

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.